Cytotoxicity Comparison with Atramycin A
Atramycin B demonstrates approximately 2.2-fold lower cytotoxic potency against murine leukemia P388 cells compared to its closest structural analog, Atramycin A. In a direct head-to-head comparison from the same isolation study and assay platform, Atramycin A exhibited an IC50 of 4.5 μg/mL, whereas Atramycin B required 9.8 μg/mL to achieve comparable growth inhibition [1][2]. This quantitative difference is directly attributable to the structural divergence at the C6 position (absence of the 6-hydroxyl group in Atramycin B).
| Evidence Dimension | Cytotoxic potency (IC50) against murine leukemia P388 cell line |
|---|---|
| Target Compound Data | IC50 = 9.8 μg/mL |
| Comparator Or Baseline | Atramycin A (CAS 137109-48-9): IC50 = 4.5 μg/mL |
| Quantified Difference | 2.18-fold higher IC50 (lower potency) for Atramycin B |
| Conditions | In vitro cytotoxicity assay; cell line: murine leukemia P388; source organism: Streptomyces atratus BY90 fermentation broth; both compounds isolated and tested concurrently as described in Fujioka et al., 1991 |
Why This Matters
This direct, intra-study comparison quantifies the precise potency trade-off associated with the C6 deoxygenation, enabling researchers to select Atramycin B when a less potent but structurally distinct isotetracenone is required for SAR studies or resistance profiling.
- [1] BOC Sciences. (n.d.). Atramycin B. Fermentation-Derived Antibiotics. Retrieved from https://bio-fermen.bocsci.com/atramycin-b-137109-49-0.html View Source
- [2] BOC Sciences. (n.d.). Atramycin A. Fermentation-Derived Antibiotics. Retrieved from https://bio-fermen.bocsci.com/atramycin-a-137109-48-9.html View Source
